[1,1'-Bi(cyclohexan)]-1-amine chemical structure and properties
[1,1'-Bi(cyclohexan)]-1-amine chemical structure and properties
#[1,1'-Bi(cyclohexan)]-1-amine: A Technical Guide to Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of sterically hindered, lipophilic moieties is a proven tactic for optimizing pharmacokinetics and target engagement. [1,1'-Bi(cyclohexan)]-1-amine (CAS Registry Number: 6400-54-0), also known as 1-amino-1,1'-bicyclohexyl or 1-cyclohexylcyclohexan-1-amine, is a highly specialized primary aliphatic amine. Characterized by a bicyclohexyl core with an amine group situated at a tertiary alpha-carbon, this compound serves as a critical building block in the synthesis of CNS-active agents, metabolic disease therapeutics, and enzyme inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the compound’s physicochemical properties, the causality behind its specialized synthetic workflows, and its strategic utility in pharmaceutical design.
Chemical Structure & Physicochemical Profile
The structural uniqueness of [1,1'-Bi(cyclohexan)]-1-amine lies in its extreme steric bulk. The nitrogen atom is directly attached to the C1 position of a bicyclohexyl system. This creates a highly crowded tertiary alpha-carbon environment.
This specific geometry imparts two critical physicochemical traits:
-
High Lipophilicity: The dual cyclohexane rings act as a massive lipid anchor, driving the LogP to approximately 4.0, which is highly favorable for crossing the blood-brain barrier (BBB).
-
Metabolic Shielding: The absence of protons on the alpha-carbon completely prevents oxidative deamination by monoamine oxidases (MAOs) and significantly hinders cytochrome P450 (CYP450) metabolism.
Quantitative Data Summary
| Physicochemical Property | Value / Description |
| Chemical Name | 1-cyclohexylcyclohexan-1-amine |
| CAS Registry Number | 6400-54-0 |
| Molecular Formula | C12H23N |
| Molecular Weight | 181.32 g/mol |
| Boiling Point | ~136 °C at 16 mmHg |
| Calculated LogP | ~4.04 |
| Structural Classification | Tertiary aliphatic primary amine |
Strategic Synthesis: The Ritter Reaction Workflow
Standard amine synthesis routes, such as the reductive amination of dicyclohexyl ketone, universally fail when applied to this scaffold. The extreme steric hindrance at the ketone carbon prevents the necessary nucleophilic attack by ammonia to form the imine intermediate.
To bypass this thermodynamic barrier, the Ritter Reaction is employed [1]. By starting with [1,1'-bicyclohexyl]-1-ol, the reaction leverages acid catalysis to generate a planar tertiary carbocation. The relief of steric strain (transitioning from sp³ to sp² hybridization) provides the thermodynamic driving force. This planar intermediate is then easily intercepted by the linear, unhindered nitrogen of a nitrile (e.g., acetonitrile).
Figure 1: Step-by-step synthesis workflow of[1,1'-Bi(cyclohexan)]-1-amine via the Ritter reaction.
Step-by-Step Experimental Protocol
Phase 1: Ritter Condensation
-
Reagent Preparation: Dissolve 1.0 equivalent of [1,1'-bicyclohexyl]-1-ol [2] in an excess of acetonitrile (acts as both reactant and co-solvent) and glacial acetic acid. Causality: Glacial acetic acid is required to solubilize the highly lipophilic alcohol while remaining compatible with strong mineral acids.
-
Acid Catalysis: Cool the reaction vessel to 0–5 °C. Dropwise, add 2.0 equivalents of concentrated sulfuric acid. Causality: The reaction is highly exothermic; strict temperature control prevents the competing elimination reaction (dehydration to an alkene) and avoids nitrile polymerization.
-
Propagation & Quench: Allow the mixture to warm to room temperature and stir for 24 hours to ensure complete conversion of the hindered carbocation. Pour over crushed ice to precipitate the intermediate N-(1-cyclohexylcyclohexyl)acetamide.
Phase 2: Harsh Amide Hydrolysis
-
Hydrolysis Setup: Suspend the isolated acetamide in ethylene glycol and add a large excess (10+ equivalents) of potassium hydroxide (KOH).
-
Thermal Cleavage: Reflux the mixture at >150 °C for 24–48 hours. Causality: Standard aqueous hydrolysis (e.g., boiling NaOH) will fail. The carbonyl carbon is heavily shielded by the two massive cyclohexyl rings. High-boiling ethylene glycol provides the extreme thermal energy required to overcome the activation barrier for nucleophilic acyl substitution.
-
Isolation: Cool, dilute with water, and extract with dichloromethane. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free amine.
Self-Validating System Check: To ensure protocol integrity, monitor the intermediate via IR spectroscopy. A successful Ritter condensation is validated by the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the emergence of a sharp amide C=O stretch (~1650 cm⁻¹). The final amine product is validated via GC-MS (target m/z = 181.3) and a positive ninhydrin test (deep purple color confirming a primary amine).
Pharmacological Rationale & Applications
In medicinal chemistry, the incorporation of the [1,1'-bi(cyclohexan)]-1-amine motif is rarely accidental; it is a deliberate structural intervention designed to rescue failing drug candidates.
Mechanism of Action in Drug Design
When this amine is coupled to a pharmacophore (e.g., via amide bond formation), the resulting molecule gains immense steric shielding. Patent literature extensively documents its use in developing mutant IDH (Isocitrate Dehydrogenase) inhibitors [3] and thiazolidinedione derivatives for metabolic diseases [4]. In these applications, the bicyclohexyl group acts as a "metabolic bumper." It physically blocks metabolic enzymes from accessing vulnerable adjacent bonds, thereby drastically increasing the drug's plasma half-life. Furthermore, its high lipophilicity is exploited to drag polar pharmacophores across the lipid-rich blood-brain barrier for CNS targets.
Figure 2: Pharmacological rationale for incorporating the bicyclohexyl amine motif in drug design.
References
-
Britannica. "Ritter Reaction | Chemistry." Encyclopedia Britannica. Available at:[Link]
-
PubChem, National Institutes of Health. "[1,1'-Bicyclohexyl]-1-ol Compound Summary (CID: 2903-12-0)." National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "EA037974B1 - Compound having mutant IDH inhibitory activity, preparation method and use thereof." Eurasian Patent Organization.
- Google Patents. "US20060079696A1 - Substituted compounds derived from N-(benzyl)phenylacetamide, preparation and uses." United States Patent and Trademark Office.
